N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO2S/c1-13(2)27-17-9-3-14(4-10-17)11-19(26)24-12-18(25)15-5-7-16(8-6-15)20(21,22)23/h3-10,13,18,25H,11-12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLROPMMIXSQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H20F3NOS
- Molecular Weight : 365.41 g/mol
- IUPAC Name : N-[2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl]-N-(4-isopropylthio)phenylacetamide
The compound functions primarily as a Liver X Receptor (LXR) agonist, which plays a crucial role in lipid metabolism and cholesterol homeostasis. Activation of LXRs can lead to the regulation of genes involved in lipid transport and metabolism, making this compound a candidate for therapeutic strategies targeting metabolic diseases.
Anticonvulsant Activity
Research has indicated that derivatives of acetamides, including those similar to N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide, exhibit anticonvulsant properties. In a study evaluating various acetamide derivatives, certain compounds demonstrated significant protection against seizures in animal models, specifically in the maximal electroshock (MES) test. The structure-activity relationship highlighted that the presence of trifluoromethyl groups enhances anticonvulsant efficacy while minimizing neurotoxicity .
Anti-inflammatory Properties
The compound's anti-inflammatory effects are attributed to its ability to modulate pro-inflammatory cytokines. Studies have shown that LXR activation can suppress inflammation by inhibiting the expression of inflammatory genes and promoting the expression of anti-inflammatory mediators . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Anticonvulsant Screening :
- Inflammation Modulation :
- Metabolic Regulation :
Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds with similar structural features to N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide exhibit potential anticancer properties. For example, derivatives of thiadiazole and sulfonamide have shown effectiveness against various cancer cell lines, including non-small cell lung cancer and breast cancer . The trifluoromethyl group in the compound enhances lipophilicity, which may improve cellular uptake and efficacy against tumor cells.
1.2 Anticonvulsant Properties
Studies on related acetamide derivatives have demonstrated anticonvulsant activity in animal models . The structural modifications in this compound could lead to the development of new antiepileptic drugs that target specific pathways involved in seizure activity.
Biochemical Research Applications
2.1 LXR Agonism
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is structurally similar to known LXR (Liver X Receptor) agonists, which play crucial roles in lipid metabolism and inflammation . This property can be exploited in studies aimed at understanding metabolic disorders and developing therapies for conditions like atherosclerosis.
2.2 Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor is under investigation, particularly concerning its effects on carbonic anhydrase isoforms (CA II and CA IX), which are implicated in cancer progression . The design of inhibitors based on this compound could lead to new therapeutic strategies for cancer treatment.
Synthesis and Modification
The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multi-step organic reactions, including alkylation and acylation processes. Modifications to enhance its pharmacological properties are ongoing, focusing on increasing potency and selectivity for target receptors or enzymes.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key comparisons with analogous compounds:
Key Structural Differences and Implications
Trifluoromethyl vs. Chloro Substituents :
- The target compound’s 4-(trifluoromethyl)phenyl group offers stronger electron-withdrawing effects compared to the 4-chloro group in ’s compound. This enhances binding to hydrophobic pockets in receptors like β3-AR .
- Chloro substituents () improve chemical stability but may reduce metabolic flexibility due to slower enzymatic cleavage .
Thioether (S-isopropyl) vs. Sulfonyl groups (e.g., ) enhance polarity, favoring aqueous solubility but limiting membrane permeability .
Pharmacological and Metabolic Considerations
- Beta-3 Adrenoceptor Agonists: highlights challenges in translating β3-AR agonists from rodents to humans due to receptor heterogeneity. The target compound’s hydroxyethyl and trifluoromethyl groups may address these issues by enhancing selectivity for human β3-AR .
- Metabolic Stability : The isopropylthio group likely resists oxidative metabolism better than alkylthio groups (e.g., ’s pyrimidinylthio), extending half-life .
- Solubility-Bioavailability Balance : The hydroxyethyl group may counterbalance the lipophilicity of the trifluoromethyl and thioether groups, improving aqueous solubility without compromising absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
